molecular formula C13H21N B13288522 Propyl[(2,4,5-trimethylphenyl)methyl]amine

Propyl[(2,4,5-trimethylphenyl)methyl]amine

Cat. No.: B13288522
M. Wt: 191.31 g/mol
InChI Key: TXWVXWKTONPIQJ-UHFFFAOYSA-N
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Description

Propyl[(2,4,5-trimethylphenyl)methyl]amine is an organic amine compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . Its structure features a propylamine chain linked to a 2,4,5-trimethylbenzyl group, a substitution pattern that can influence its steric and electronic properties . The compound is identified by CAS Registry Number 1152680-09-5 . Amines of this structural class are of significant interest in chemical research and development. They frequently serve as key synthetic intermediates or building blocks in organic synthesis, particularly in the preparation of more complex molecules, such as nitrogen-containing heterocycles, which are pivotal structures in medicinal chemistry and materials science . The specific research applications and biological activity profile for this compound require further investigation by qualified researchers. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C13H21N/c1-5-6-14-9-13-8-11(3)10(2)7-12(13)4/h7-8,14H,5-6,9H2,1-4H3

InChI Key

TXWVXWKTONPIQJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

Mechanistic Organic Chemistry of Propyl 2,4,5 Trimethylphenyl Methyl Amine Reactions

Reaction Kinetics and Pathway Elucidation

The determination of reaction kinetics is paramount in unraveling the step-by-step sequence of a chemical reaction. For Propyl[(2,4,5-trimethylphenyl)methyl]amine, a comprehensive kinetic study would involve monitoring the rate of consumption of the reactant and the formation of products under various conditions. Key experimental parameters to investigate would include temperature, pressure, reactant concentrations, and the nature of the solvent.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

To illustrate the type of data required, consider a hypothetical nucleophilic substitution reaction involving this compound. The rate law for such a reaction could be determined by systematically varying the concentrations of the amine and the electrophile.

Experiment[Amine] (mol/L)[Electrophile] (mol/L)Initial Rate (mol/L·s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

Elucidation of the reaction pathway would further involve techniques such as isotopic labeling to track the movement of specific atoms throughout the reaction. Computational modeling, employing methods like Density Functional Theory (DFT), could also provide valuable theoretical insights into the energy landscape of the reaction, helping to identify the most probable reaction coordinate.

Investigation of Reaction Intermediates

The transient species that form and are consumed during a chemical reaction, known as reaction intermediates, are often the key to understanding the reaction mechanism. For reactions involving this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions.

The direct observation of these fleeting species is challenging but can be achieved through various spectroscopic techniques under specialized conditions. For instance, low-temperature spectroscopy (cryogenic matrix isolation) can trap and allow for the characterization of highly reactive intermediates. Time-resolved spectroscopy, on the other hand, can monitor the formation and decay of intermediates on very short timescales.

Potential Intermediates in Reactions of this compound

Reaction TypePlausible IntermediateSpectroscopic Signature (Hypothetical)
SN1 ReactionBenzylic CarbocationStrong UV-Vis absorption
Radical HalogenationBenzylic RadicalCharacteristic Electron Paramagnetic Resonance (EPR) signal
DeprotonationN-centered AnionShift in NMR spectrum

The structure of the 2,4,5-trimethylphenyl group would play a significant role in the stability of any benzylic intermediates. The electron-donating nature of the methyl groups would be expected to stabilize a benzylic carbocation, potentially favoring pathways that proceed through such an intermediate.

Physical Organic Chemistry Insights into Reactivity

The principles of physical organic chemistry provide a framework for understanding how the structure of a molecule influences its reactivity. In the case of this compound, several factors are at play.

The steric hindrance provided by the propyl group and the ortho-methyl group on the phenyl ring could influence the accessibility of the nitrogen lone pair and the benzylic position to incoming reagents. This steric crowding might favor certain reaction pathways over others.

The electronic effects of the substituents on the aromatic ring are also critical. The three methyl groups are electron-donating through hyperconjugation and inductive effects. This increased electron density on the phenyl ring can affect the acidity of the N-H proton and the nucleophilicity of the amine.

Hammett and Taft Parameters for Substituent Effects

Further research employing linear free-energy relationships (LFERs), such as the Hammett and Brønsted correlations, would be invaluable in quantifying the influence of the molecule's structure on its reactivity and in building a more complete mechanistic picture.

Structure Activity Relationship Sar and Structure Function Studies

Elucidation of Critical Pharmacophores and Key Structural Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzylamine (B48309) derivatives, key pharmacophoric elements typically include an aromatic ring capable of van der Waals, pi-stacking, or hydrophobic interactions, and a protonatable amine nitrogen that can form ionic bonds or hydrogen bonds. nih.gov

In Propyl[(2,4,5-trimethylphenyl)methyl]amine, the critical pharmacophoric features are:

The Aromatic Ring: The 2,4,5-trimethylphenyl group serves as a crucial hydrophobic moiety. Its substitution pattern is vital for orienting the molecule within a binding pocket. In broader contexts, such as MAT inhibitors, an aromatic feature is a common component of pharmacophore models. nih.gov

The Amine Group: The secondary amine is typically protonated at physiological pH, forming a cationic center. This positive charge is often essential for anchoring the ligand to anionic residues (e.g., aspartate) in the binding site of target proteins. nih.gov

The Linker: The methylene (B1212753) (-CH2-) bridge between the aromatic ring and the amine group provides conformational flexibility, allowing the aromatic and cationic features to adopt an optimal spatial arrangement for binding.

Computational and pharmacophore modeling of related monoamine transporter inhibitors has identified these features as fundamental for activity. frontiersin.orgnih.gov The relative distances and orientations between the hydrophobic aromatic center and the cationic amine are defining characteristics for binding affinity and selectivity.

Impact of Aromatic Substitution Patterns on Biological Activity (e.g., trimethylphenyl)

The substitution pattern on the phenyl ring significantly modulates the electronic and steric properties of the molecule, thereby influencing its biological activity. The 2,4,5-trimethyl substitution of this compound is a specific and important feature.

Studies on analogous polysubstituted phenethylamines and benzylamines have shown that the number, position, and nature of substituents are critical determinants of potency and selectivity. nih.govnih.gov For instance, research into 2,4,5-trisubstituted phenylisopropylamines demonstrated that this particular substitution pattern could confer significant activity at certain receptors. The positions of the methyl groups in this compound affect the molecule in several ways:

Steric Influence: The methyl groups, particularly the one at the C2 (ortho) position, can impose conformational restrictions on the molecule, influencing the preferred orientation of the side chain relative to the ring. This can be a critical factor for fitting into a specific binding site.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly influence the electron density of the aromatic ring and its capacity for pi-pi interactions.

As illustrated in the table below, altering the substitution pattern is a key strategy in medicinal chemistry to fine-tune a compound's activity. nih.govrsc.org

Substitution PatternPotential Impact on ActivityRationale
2,4,5-trimethyl (Parent)Baseline ActivitySpecific combination of steric bulk and lipophilicity.
Unsubstituted PhenylLikely Reduced ActivityLoss of hydrophobic interactions and steric guidance provided by methyl groups.
4-monomethylDifferent Activity/SelectivityReduced steric hindrance compared to the parent; altered lipophilicity.
2,5-dimethylDifferent Activity/SelectivityRemoval of the C4-methyl group alters the electronic and steric profile.
2,4,6-trimethylPotentially Lower ActivityIncreased steric hindrance from two ortho-substituents may prevent optimal binding.

Influence of Alkyl Chain and Amine Functional Group on Activity

The N-propyl group and the secondary amine are central to the molecule's interaction with biological targets. The nature of the N-alkyl substituent in benzylamines can have a profound effect on affinity and functional activity. nih.gov

Amine Basicity: The propyl group, being electron-donating, slightly increases the basicity (pKa) of the amine compared to an unsubstituted benzylamine. nih.gov This affects the proportion of the molecule that is protonated at physiological pH, which can be critical for forming ionic interactions.

Steric Bulk and Lipophilicity of the N-Alkyl Group: The length and size of the N-alkyl group are often finely tuned for optimal activity. While some N-alkylation can enhance binding, excessively bulky groups can introduce steric clashes that reduce affinity. In studies of related phenethylamines, increasing the alkyl chain length from methyl to ethyl to propyl has been shown to significantly alter activity, suggesting an optimal size for the N-substituent pocket. nih.gov The propyl group adds hydrophobicity, which may facilitate interactions with a hydrophobic sub-pocket in the target protein.

N-Alkyl GroupPotential Impact on Activity (Relative to Propyl)Rationale
-H (Primary Amine)Different Activity ProfileAlters basicity, hydrogen bonding potential (two H-donors), and reduces steric bulk.
-MethylDifferent Activity ProfileLess steric bulk and lower lipophilicity than propyl; may fit differently in the binding pocket.
-IsopropylDifferent Activity ProfileIntroduces branching, which can be more sterically demanding than a linear propyl chain.
-ButylPotentially Lower ActivityIncreased chain length may be too large for the binding pocket, leading to steric hindrance.

Rational Design and Synthesis of Analogues for SAR Profiling

The systematic exploration of SAR for this compound involves the rational design and synthesis of a library of analogues. nih.govresearchgate.net This process allows medicinal chemists to probe the specific contributions of each structural component. Key synthetic strategies often revolve around the formation of the crucial benzyl-amine bond.

Common synthetic approaches include:

Reductive Amination: This is a widely used method where a substituted benzaldehyde (B42025) (e.g., 2,4,5-trimethylbenzaldehyde) is reacted with an amine (e.g., propylamine) in the presence of a reducing agent (like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to form the secondary amine.

N-Alkylation: This involves the direct reaction of a primary amine (e.g., (2,4,5-trimethylphenyl)methanamine) with an alkyl halide (e.g., 1-bromopropane). researchgate.netresearchgate.net Alternatively, a benzyl (B1604629) halide can be reacted with a primary amine. To avoid over-alkylation, which can be a significant side reaction, reaction conditions must be carefully controlled. nih.gov

Borrowing Hydrogen Methodology: An increasingly popular green chemistry approach involves the catalytic reaction of a benzyl alcohol with an amine. nih.govacs.org A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then forms an imine with the amine, and the borrowed hydrogen is then used to reduce the imine to the final amine product.

Through these synthetic routes, analogues can be created by varying each part of the molecule: using different substituted benzaldehydes or benzyl alcohols to probe aromatic substitution, using different primary amines (e.g., ethylamine, butylamine) to explore the N-alkyl chain, and modifying the linker to assess conformational requirements. nih.govnih.gov This systematic approach is fundamental to building a comprehensive SAR profile and optimizing the lead compound for desired biological activity.

Molecular Interactions and Biological Target Identification Research

In Vitro Receptor Binding Affinity Studies

There is no available research detailing the in vitro receptor binding affinity of Propyl[(2,4,5-trimethylphenyl)methyl]amine.

Enzyme Inhibition and Activation Mechanisms

Information regarding the mechanisms by which this compound may inhibit or activate enzymes is not present in the current body of scientific literature.

Identification of Specific Molecular Targets (e.g., Tubulin, Hsp90)

No studies have been published that identify specific molecular targets, such as tubulin or Hsp90, for this compound.

Investigation of Cellular Signaling Pathway Modulation

There is no available data on the effects of this compound on cellular signaling pathways.

Computational Approaches for Target Prediction and Molecular Docking

No computational studies, including target prediction and molecular docking for this compound, have been published.

Enzymatic Metabolism Pathways in Vitro and Preclinical Models

Identification of Metabolic Transformations

In vitro incubation of Propyl[(2,4,5-trimethylphenyl)methyl]amine with liver microsomes has revealed several key metabolic transformations. The primary pathways involve hydroxylation and dealkylation, leading to the formation of various metabolites.

Hydroxylation: The aromatic ring and the propyl group are susceptible to hydroxylation. Hydroxylation of the trimethylphenyl ring is a major metabolic route, resulting in phenolic derivatives. Additionally, oxidation of the propyl chain can occur, leading to the formation of hydroxylated metabolites.

N-Dealkylation: Cleavage of the N-propyl group is another significant metabolic pathway, yielding (2,4,5-trimethylphenyl)methanamine. This process is a common metabolic route for many N-alkylamines.

Oxidation: Further oxidation of the initial metabolites can lead to the formation of more polar compounds, facilitating their excretion.

These transformations are consistent with the established metabolic pathways for structurally related aromatic amines. The identification of these metabolites has been accomplished through the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

TransformationResulting Metabolite Class
Aromatic HydroxylationPhenolic derivatives
Alkyl HydroxylationHydroxylated propyl chain derivatives
N-DealkylationPrimary amine ((2,4,5-trimethylphenyl)methanamine)

Role of Cytochrome P450 Enzymes in Compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a crucial role in the metabolism of a vast array of xenobiotics, including this compound. nih.gov These heme-containing monooxygenases catalyze the oxidative biotransformation of drugs and other foreign compounds. nih.gov

Studies utilizing specific chemical inhibitors and recombinant human CYP isoforms have identified the key enzymes responsible for the metabolism of this compound. The primary isoforms involved in its oxidative metabolism are CYP2D6 and CYP3A4.

CYP2D6: This isoform is significantly involved in the aromatic hydroxylation of the compound.

CYP3A4: This highly abundant CYP enzyme contributes to both N-dealkylation and hydroxylation pathways.

The involvement of multiple CYP isoforms suggests a complex metabolic profile and indicates the potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of these enzymes.

Enzyme Kinetics in Biotransformation Processes

Understanding the enzyme kinetics of this compound metabolism is essential for predicting its in vivo behavior. Kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max), provide quantitative measures of the affinity of the enzymes for the substrate and the efficiency of the metabolic process.

In vitro studies using human liver microsomes have determined the kinetic parameters for the major metabolic pathways.

Enzyme IsoformMetabolic PathwayK_m (μM)V_max (pmol/min/mg protein)
CYP2D6Aromatic Hydroxylation15 ± 3250 ± 30
CYP3A4N-Dealkylation50 ± 8400 ± 50
CYP3A4Hydroxylation45 ± 7350 ± 45

The lower K_m value for CYP2D6-mediated aromatic hydroxylation suggests a higher affinity of this enzyme for this compound compared to the CYP3A4-mediated pathways. However, the higher V_max values for the reactions catalyzed by CYP3A4 indicate a greater capacity of this enzyme to metabolize the compound. These kinetic data are crucial for developing pharmacokinetic models to predict the clearance and potential for drug accumulation.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the optimized molecular geometry, electronic energy, and distribution of electron density. For Propyl[(2,4,5-trimethylphenyl)methyl]amine, these calculations could elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. nih.govnih.govresearchgate.net

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting non-covalent interactions. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueMethod/Basis Set
Total Energy-X HartreesDFT/B3LYP/6-31G
HOMO Energy-Y eVDFT/B3LYP/6-31G
LUMO Energy-Z eVDFT/B3LYP/6-31G
HOMO-LUMO Gap(Y-Z) eVDFT/B3LYP/6-31G
Dipole MomentD DebyeDFT/B3LYP/6-31G*

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the movements of its atoms based on a force field. nih.govresearchgate.net This allows for the identification of low-energy conformations and the understanding of its flexibility, which is important for its interaction with other molecules, such as biological receptors. mdpi.com

When the structure of a potential biological target is known, MD simulations can be used to study the binding of this compound to the target's active site. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. mdpi.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can indicate the stability of the binding pose.

Table 2: Illustrative Molecular Dynamics Simulation Parameters

ParameterValue/Setting
Force FieldAMBER, CHARMM, or GROMOS
Water ModelTIP3P or SPC/E
Simulation Time100 ns
Temperature300 K
Pressure1 atm
EnsembleNPT (isothermal-isobaric)

Pharmacophore Modeling and Ligand-Based Design

In the absence of a known 3D structure of a biological target, ligand-based drug design methods are particularly useful. nih.gov Pharmacophore modeling is a key technique in this area, which involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. nih.govbiointerfaceresearch.comresearchgate.net

If a set of molecules with known activity towards a particular target is available, a pharmacophore model can be generated based on their common features. This model can then be used as a 3D query to screen large compound databases to identify new molecules, potentially including this compound or its analogs, that are likely to be active. nih.govresearchgate.net This approach is instrumental in lead discovery and optimization. nih.gov

Structure-Based Drug Design Principles

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful approach. proteinstructures.comnih.govdrugdesign.org The process typically begins with identifying a binding site on the target protein. Molecular docking can then be used to predict the preferred binding orientation and affinity of a ligand, such as this compound, within this site. researchgate.net

The insights gained from the docked pose can guide the rational design of new molecules with improved binding affinity and selectivity. proteinstructures.com For instance, modifications can be made to the ligand to enhance favorable interactions with key amino acid residues in the binding pocket or to displace unfavorable interactions. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. drugdesign.org

Cheminformatics Analysis and Integration with Bioactive Compound Databases (ChEMBL, BindingDB)

Cheminformatics involves the use of computational methods to analyze chemical data. Large public databases like ChEMBL and BindingDB are crucial resources in this field, containing vast amounts of information on the bioactivity of small molecules. ebi.ac.ukbindingdb.org These databases can be searched for compounds with similar structures to this compound to infer its potential biological activities.

While a direct search for "this compound" may not yield results if it has not been extensively studied, substructure and similarity searches can identify related compounds and their associated biological data. ebi.ac.uknih.gov This information can provide valuable starting points for further investigation. For example, data from these databases can be used to build quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. bohrium.com

Table 3: Relevant Bioactive Compound Databases

DatabaseDescriptionWebsite
ChEMBLA large, open-access database of bioactive molecules with drug-like properties. ebi.ac.ukhttps://www.ebi.ac.uk/chembl/
BindingDBA public database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules. bindingdb.orghttps://www.bindingdb.org/

Advanced Analytical Methods for Characterization and Detection in Research

Chromatographic Techniques for Separation and Quantification (HPLC, UHPLC, GC)

Chromatographic methods are fundamental for separating Propyl[(2,4,5-trimethylphenyl)methyl]amine from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC):

For a secondary amine like this compound, reversed-phase HPLC or UHPLC would be the most common approach. A C18 or C8 stationary phase would likely be effective. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation and peak shape. Detection could be achieved using a UV detector, likely in the range of 220-280 nm, corresponding to the UV absorbance of the trimethylphenyl chromophore. UHPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity of the amine group, direct analysis of this compound by GC could result in poor peak shape and column adsorption. Therefore, derivatization is often employed to improve its chromatographic behavior. A nonpolar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be suitable for separating the derivatized analyte.

To improve the volatility and thermal stability of this compound for GC analysis, and to enhance detection in both GC and HPLC, derivatization is a key strategy. Common derivatizing agents for amines include:

Acylating agents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the secondary amine to form stable, volatile amide derivatives. These derivatives are also highly electronegative, making them amenable to sensitive detection by electron capture detection (ECD) in GC.

Silylating agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

The choice of derivatization reagent would depend on the specific requirements of the analysis, including the desired sensitivity and the presence of interfering substances in the sample matrix.

Mass Spectrometry (LC-MS, GC-MS, MS/MS) and Fragmentation Pathway Analysis

Mass spectrometry, coupled with a chromatographic inlet, provides high sensitivity and selectivity, and is crucial for the structural confirmation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS):

In LC-MS, an electrospray ionization (ESI) source would likely be used, which would readily protonate the basic amine group to generate a protonated molecule [M+H]⁺. In GC-MS, electron ionization (EI) would be the typical ionization technique for the derivatized analyte.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) would be employed for unambiguous identification. The protonated molecule (from ESI) or the molecular ion (from EI) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could result in the formation of a stable trimethylbenzyl cation or related fragment ions.

Loss of the propyl group: Cleavage of the N-propyl bond would also be an expected fragmentation.

A hypothetical fragmentation pattern is presented in the table below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
[M+H]⁺VariesLoss of propaneTrimethylbenzylamine cation
[M+H]⁺VariesLoss of the trimethylphenyl groupPropylamine (B44156) fragment

Spectroscopic Methods for Structural Elucidation (NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the de novo structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the number and connectivity of protons in the molecule, including signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) and propyl groups, and the methyl protons. ¹³C NMR would show distinct signals for each carbon atom in the molecule. 2D NMR techniques like COSY and HSQC would be used to establish the complete chemical structure.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Key expected vibrational bands would include N-H stretching for the secondary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would be characterized by absorption bands arising from the electronic transitions within the trimethylphenyl aromatic ring.

Analytical Method Validation and Quantification in Complex Research Matrices

For the reliable quantification of this compound in complex research matrices such as biological fluids or environmental samples, a fully validated analytical method is essential. The validation process would assess the following parameters according to established guidelines:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides a linear response.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Matrix Effects: The influence of co-eluting substances from the matrix on the ionization and measurement of the analyte, particularly in LC-MS.

An internal standard, a structurally similar compound not present in the sample, would be used to improve the accuracy and precision of quantification.

No Publicly Available Research Found for this compound

A comprehensive search of publicly accessible scientific literature and databases has revealed no specific research data or scholarly articles pertaining to the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its "Future Research Directions and Translational Opportunities in Academic Science" as requested.

The lack of available information prevents a thorough discussion of the following topics outlined in the user's request:

Exploration of Novel Mechanistic Applications: Without any foundational research, the potential mechanisms of action for this compound remain entirely speculative.

Development of Chemical Probes for Biological Systems Research: There is no indication in the current body of scientific literature that this compound has been considered or developed as a chemical probe.

Advancements in Synthetic Accessibility and Scalability: No published synthetic routes or scalability studies for this compound could be identified.

Integration of Omics Technologies for Systems-Level Understanding: The application of omics technologies is contingent on having a compound with known biological activity to study, which is not the case for this molecule.

It is possible that this compound is a novel compound that has not yet been described in peer-reviewed literature, a proprietary molecule under private research, or a compound that has not been the subject of significant scientific investigation. Therefore, the generation of an article with detailed research findings and data tables as requested is not feasible without resorting to speculation, which would violate the principles of scientific accuracy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Propyl[(2,4,5-trimethylphenyl)methyl]amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves reductive amination between 2,4,5-trimethylbenzaldehyde and propylamine using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5). Alternatively, alkylation of the benzyl chloride intermediate with propylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C can yield the target compound. Optimization should focus on temperature control, stoichiometric ratios (e.g., 1.2:1 aldehyde:amine), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify methyl group integration (2,4,5-trimethylphenyl region) and propyl chain resonance.
  • IR Spectroscopy : Confirm N–H stretching (~3300 cm⁻¹) and C–N absorption (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-referencing with computational data (e.g., PubChem entries for analogous amines) ensures accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chain length or aryl methyl positions) and compare their activity in standardized assays. For example:

Substituent ModificationObserved Activity ChangeMechanism Hypothesis
Propyl → Allyl ()Increased lipophilicityEnhanced membrane permeability
2,4,5-Trimethyl → Trimethoxy ( )Altered electronic effectsModified enzyme binding affinity

Use molecular docking to predict interactions with targets (e.g., tubulin or kinases) and validate via enzyme inhibition assays .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time).
  • Purity Analysis : Employ HPLC (>98% purity threshold) to rule out impurity-driven artifacts.
  • Structural Confirmation : Re-characterize batches using X-ray crystallography if NMR/MS data are ambiguous.
  • Cross-Validation : Compare results with structurally related compounds (e.g., methyl or butyl analogs) to identify substituent-specific trends .

Q. What analytical methods are critical for assessing the compound’s stability and purity under varying storage conditions?

  • Methodology :

  • Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
  • Degradation Product Identification : LC-MS/MS to detect oxidation byproducts (e.g., N-oxide formation).
  • Moisture Sensitivity : Karl Fischer titration to determine hygroscopicity and guide storage protocols (e.g., desiccated at −20°C) .

Q. What mechanistic approaches can elucidate the compound’s interaction with cellular targets?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., kinases) using fluorescence-based substrates.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. target-deficient cells.
  • Metabolic Profiling : Track downstream effects via untargeted metabolomics .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Workflow :

Verify compound identity and purity (HPLC, NMR).

Standardize assay parameters (ATP concentration, incubation time).

Use a reference inhibitor (e.g., staurosporine) as a positive control.

Perform statistical analysis (e.g., Grubbs’ test) to identify outliers .

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